Antibacterial Activity Versus the Lead Compound 7e from the Thiazolo[3,2-a]pyrimidine Class
A study on a series of fused thiazolo[3,2-a]pyrimidines identified compound 7e as a potent antibacterial agent against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 9.375 μg/mL, comparable to the standard drug Penicillin [1]. This establishes a quantitative benchmark for this chemical class. However, for the target compound N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, no MIC or zone-of-inhibition data exists in any accessible primary research paper, patent, or database . The antibacterial activity of the target compound is completely uncharacterized and cannot be assumed to be similar to any known analog.
| Evidence Dimension | Antibacterial activity (MIC) against Escherichia coli |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 7e from RSC Advances study; MIC = 9.375 μg/mL |
| Quantified Difference | Not calculable; target compound data is absent |
| Conditions | In vitro antibacterial assay against Escherichia coli, compared to Penicillin standard. |
Why This Matters
A potential user cannot select this compound for antibacterial research based on demonstrated efficacy, as no data exists to validate its use in this context, unlike the characterized lead compound 7e.
- [1] Banothu, Janardhan, et al. (2014) Synthesis, characterization and biological evaluation of fused thiazolo[3,2-a]pyrimidine derivatives. RSC Advances, 4 (44). 22866. DOI: 10.1039/c4ra02514h. URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra02514h/unauth View Source
